molecular formula C6H4F3N3O3 B13148644 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B13148644
M. Wt: 223.11 g/mol
InChI Key: KLFCBOAPFXFLMA-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine typically involves the nitration of 5-(trifluoromethoxy)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-5-(trifluoromethoxy)pyridin-2-amine.

    Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-5-(trifluoromethyl)pyridin-2-amine
  • 3-Nitro-5-(trifluoromethyl)-2-pyridinol
  • 5-Nitro-3-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group provides enhanced metabolic stability and lipophilicity compared to the trifluoromethyl group, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C6H4F3N3O3

Molecular Weight

223.11 g/mol

IUPAC Name

3-nitro-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H4F3N3O3/c7-6(8,9)15-3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11)

InChI Key

KLFCBOAPFXFLMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)OC(F)(F)F

Origin of Product

United States

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